4,6-dichloro-2-(4-propan-2-ylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-(4-propan-2-ylphenyl)-1,3-benzoxazol-5-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with chlorine atoms and a propan-2-ylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-(4-propan-2-ylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method is the cyclization of 2-aminophenol derivatives with chloroacetyl chloride under acidic conditions. Subsequent chlorination and substitution reactions introduce the propan-2-ylphenyl group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate cellular processes and enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-dichloro-2-(4-propan-2-ylphenyl)-1,3-benzoxazol-5-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
4,6-Dichloro-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
4,6-Dichloro-2-(4-ethylphenyl)-1,3-benzoxazol-5-amine
4,6-Dichloro-2-(4-phenylphenyl)-1,3-benzoxazol-5-amine
Uniqueness: 4,6-Dichloro-2-(4-propan-2-ylphenyl)-1,3-benzoxazol-5-amine stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C16H14Cl2N2O |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
4,6-dichloro-2-(4-propan-2-ylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C16H14Cl2N2O/c1-8(2)9-3-5-10(6-4-9)16-20-15-12(21-16)7-11(17)14(19)13(15)18/h3-8H,19H2,1-2H3 |
InChI Key |
RTCARLJKPQHPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
Origin of Product |
United States |
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